JC124 is a novel small molecule compound classified as a NLRP3 inflammasome inhibitor. This compound was developed based on the structure of glyburide and is part of a class of sulfonamide analogs designed to selectively inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. JC124 has shown promise in various preclinical models, particularly in its ability to modulate inflammatory pathways associated with neurodegenerative diseases like Alzheimer's disease and acute myocardial infarction .
In vivo studies have demonstrated that JC124 significantly reduces inflammatory responses in models of traumatic brain injury and Alzheimer's disease. It decreases the number of degenerating neurons and inflammatory cell infiltration while also reducing levels of IL-1β . In models of acute myocardial infarction, JC124 treatment has been shown to block inflammasome formation and reduce myocardial infarct size without inducing hypoglycemia, highlighting its therapeutic potential .
JC124 is being investigated for its potential applications in treating various inflammatory conditions, particularly neurodegenerative diseases like Alzheimer's disease and acute myocardial infarction. Its ability to selectively inhibit the NLRP3 inflammasome positions it as a candidate for therapies aimed at reducing chronic inflammation associated with these conditions .
JC124 has been shown to directly interact with the NLRP3 protein through photoaffinity labeling techniques. This interaction is crucial for its inhibitory action on inflammasome formation. Unlike other inhibitors such as MCC950, JC124 appears to bind differently within the NLRP3 complex, suggesting unique mechanistic pathways that warrant further investigation .
Several compounds share structural or functional similarities with JC124, particularly those targeting the NLRP3 inflammasome. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
MCC950 | Selective NLRP3 inhibitor | Binds to ATP-hydrolysis motif |
Glyburide | Sulfonylurea; indirectly affects NLRP3 | Primarily used for diabetes management |
CP-456773 | Inhibits IL-1β processing via NLRP3 | Potent against ATP-induced IL-1β |
VX-765 | Caspase-1 inhibitor | Targets multiple pathways beyond NLRP3 |
JC124's unique structural modifications allow it to exhibit selective inhibition of NLRP3 without affecting other pathways, making it a promising candidate for specific therapeutic interventions in inflammatory diseases .
JC124’s molecular formula is C₁₇H₁₉ClN₂O₄S, with a molecular weight of 382.86 g/mol. The structure comprises a benzamide core substituted with a 2-methoxy and 5-chloro group, linked via a phenethyl chain to a sulfonamide moiety. The SMILES notation, CNS(=O)(=O)c1ccc(CCNC(=O)c2cc(Cl)ccc2OC)cc1, confirms this connectivity.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₁₉ClN₂O₄S | |
Molecular Weight | 382.86 g/mol | |
SMILES | CNS(=O)(=O)c1ccc(CCNC(=O)c2cc(Cl)ccc2OC)cc1 |
While explicit NMR or mass spectrometry (MS) data for JC124 are not directly reported in the literature, its structural analogues provide insights into its spectroscopic profile. For example, compound 2 (a JC124 derivative) exhibits characteristic ¹H NMR signals at δ 8.18 (t, J = 5.58 Hz, 1H), 7.70−7.74 (m, 3H), and 3.81 (s, 3H), corresponding to the benzamide and methoxy groups. ¹³C NMR data for similar compounds reveal peaks at δ 164.9 (C=O), 156.9 (OCH₃), and 144.4 (C-Cl).
JC124 demonstrates moderate solubility in polar aprotic solvents. Key solubility data include:
Solvent | Concentration (mg/mL) | Conditions | Source |
---|---|---|---|
DMSO | 225–250 | pH 3 (HCl), ultrasonication | |
DMSO (10 mM solution) | 10 mM in DMSO (pH adjusted) | Storage at -80°C for ≤6 months |
Stability:
JC124 is synthesized via a two-step convergent approach:
Benzamide Core Preparation:
Sulfonamide Moiety Introduction:
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Amidation (Core) | EDC/HOBt, DMF, RT, 12 h | 65–75% | |
Sulfonamide Formation | MeSO₂Cl, Et₃N, CH₂Cl₂, 0°C | 60–70% |
Synthetic optimization focuses on improving yield and selectivity:
Purity is quantified using reversed-phase HPLC with UV detection (e.g., 254 nm):
Parameter | Value | Source |
---|---|---|
Column | C18, 150 × 4.6 mm, 5 μm | |
Mobile Phase | ACN/H₂O (0.1% TFA) gradient | |
Retention Time | ~8–10 min (JC124 analogues) | |
Purity Threshold | ≥95% (area under curve) |
Integration Challenges: